2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile
Description
2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile (CAS: 1000504-19-7) is a biphenyl-based organic compound featuring a diphenylamino group at the 4'-position and an acetonitrile moiety at the 4-position of the biphenyl scaffold. Its molecular formula is C₂₆H₂₀N₂, with a molecular weight of 360.45 g/mol and a purity of ≥98% . The diphenylamino group confers strong electron-donating properties, making this compound of interest in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and sensors. The acetonitrile group enhances solubility in polar solvents, facilitating its use in solution-processed applications .
Properties
IUPAC Name |
2-[4-[4-(N-phenylanilino)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXLEMCJJXTCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-(diphenylamino)benzaldehyde with a suitable nitrile source under basic conditions. One common method includes the use of 2-cyanoacetic acid and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile solvent . The reaction proceeds through nucleophilic addition followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include 4-(diphenylamino)benzaldehyde derivatives.
Reduction: Products may include 4-(diphenylamino)benzylamine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or aminated biphenyl derivatives.
Scientific Research Applications
2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile largely depends on its application. In electronic devices, its photophysical properties are crucial. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Electron-Donating vs. Electron-Withdrawing Groups: The diphenylamino group in the target compound enhances hole-transport capabilities compared to simpler biphenyl analogs like 2-([1,1'-biphenyl]-4-yl)acetonitrile, which lacks electron-donating substituents . In contrast, benzoyl () and chloro () substituents are electron-withdrawing, reducing charge mobility but improving stability in harsh environments .
Heterocyclic Modifications: The oxadiazolo-pyrazine derivative () exhibits redshifted absorption/emission due to extended π-conjugation, making it suitable for light-emitting applications. This contrasts with the target compound, which is optimized for charge transport . The carbazole analog () offers superior thermal stability (melting point >250°C inferred from carbazole’s rigidity) compared to the diphenylamino variant, which may degrade at lower temperatures .
Synthetic Complexity: The target compound requires multi-step synthesis, including Ullmann or Buchwald-Hartwig coupling for the diphenylamino group . Simpler analogs like 2-([1,1'-biphenyl]-4-yl)acetonitrile are synthesized via direct alkylation or cyanation .
Photophysical and Electrochemical Properties
- Diphenylamino Derivatives: Exhibit strong intramolecular charge transfer (ICT) due to the electron-rich diphenylamino group, leading to broad absorption bands (~350–450 nm) and moderate fluorescence quantum yields (Φ~0.3–0.5) .
- Carbazole Derivatives : Show higher fluorescence quantum yields (Φ~0.6–0.8) due to carbazole’s rigid structure, but narrower absorption ranges (~300–400 nm) .
- Oxadiazolo-Pyrazine Systems : Demonstrate dual emission peaks in polar solvents, attributed to twisted intramolecular charge-transfer (TICT) states, a feature absent in the target compound .
Biological Activity
2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile is a compound belonging to the class of diphenylamine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a biphenyl core with a diphenylamino group and an acetonitrile moiety, contributing to its unique chemical properties.
Antimicrobial Activity
Recent studies have indicated that diphenylamine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds derived from diphenylamine showed effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were assessed to evaluate the antimicrobial potency of these compounds.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | 50 | 100 | Staphylococcus aureus |
| Other Derivative 1 | 25 | 50 | Escherichia coli |
| Other Derivative 2 | 30 | 60 | Pseudomonas aeruginosa |
The results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity of diphenylamine derivatives has also been evaluated using various assays. The Total Antioxidant Capacity (TAC) was measured using the DPPH assay:
- DPPH Assay Results :
- Concentration: 1 mg/mL
- % Inhibition: 65% at 30 minutes
This indicates that the compound possesses significant radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .
Study on Structure-Activity Relationship
A comprehensive study examined the relationship between the chemical structure of diphenylamine derivatives and their biological activities. The findings revealed that modifications in the substituent groups significantly influenced both antimicrobial and antioxidant activities. For example, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Clinical Implications
The potential therapeutic applications of diphenylamine derivatives extend to their use as antioxidants in pharmaceutical formulations. Their ability to scavenge free radicals makes them suitable candidates for developing supplements aimed at reducing oxidative stress in chronic diseases such as cancer and cardiovascular disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
